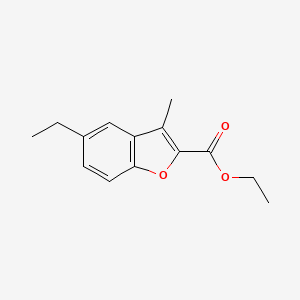

Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate is a compound with a molecular weight of 248.28 . It is a powder at room temperature .

Synthesis Analysis

While specific synthesis information for Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate is not available, benzofuran compounds can be synthesized through various methods, including free radical cyclization cascades and proton quantum tunneling .Molecular Structure Analysis

The InChI code for Ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate is 1S/C14H16O4/c1-4-16-10-6-7-12-11 (8-10)9 (3)13 (18-12)14 (15)17-5-2/h6-8H,4-5H2,1-3H3 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthetic Methodologies and Chemical Reactions:

- Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate derivatives have been synthesized through various chemical reactions, showcasing the versatility of benzofuran compounds in organic synthesis. For instance, the one-pot synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives demonstrates the reactivity of such compounds under Friedländer condensation reaction conditions (Gao et al., 2011).

Catalysis and Reaction Pathways:

- The compound has been involved in studies related to renewable PET production, highlighting its role in Diels–Alder and dehydrative aromatization reactions catalyzed by Lewis acid molecular sieves for the production of biobased terephthalic acid precursors (Pacheco et al., 2015).

Biological Activities and Applications

Antimicrobial Activities:

- New benzofuran derivatives, including ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, have shown potential biological activities. Their synthesis and subsequent testing revealed abilities to inhibit HIV-1 and HIV-2 replication in cell culture at non-toxic concentrations, showcasing the therapeutic potential of benzofuran derivatives in antiviral research (Mubarak et al., 2007).

Material Science and Polymer Chemistry

Polymerization Properties:

- The study of benzofulvene derivatives related to ethyl 1-methylene-3-(4-methylphenyl)-1H-indene-2-carboxylate has revealed spontaneous thermoreversible polymerization capabilities. This research contributes to the understanding of polymer properties, including thermoreversibility and solubility, which are essential for developing new materials (Cappelli et al., 2007).

Orientations Futures

Mécanisme D'action

Target of Action

Benzofuran derivatives have been shown to have a wide range of biological and pharmacological activities . They have been found to have significant cell growth inhibitory effects on different types of cancer cells .

Mode of Action

The exact mode of action of benzofuran derivatives can vary depending on the specific compound and its structure. Some benzofuran derivatives have been found to exhibit cytotoxic properties, indicating that they may interact with cellular components to inhibit cell growth .

Biochemical Pathways

Benzofuran derivatives can affect various biochemical pathways, depending on their specific targets. For example, some benzofuran derivatives have been found to have anticancer activities, suggesting that they may affect pathways involved in cell growth and proliferation .

Result of Action

The result of the action of benzofuran derivatives can vary depending on their specific targets and mode of action. For example, some benzofuran derivatives have been found to have significant cell growth inhibitory effects .

Propriétés

IUPAC Name |

ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-4-10-6-7-12-11(8-10)9(3)13(17-12)14(15)16-5-2/h6-8H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEYANIVKQRBOPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2971065.png)

![1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-(piperidin-1-yl)ethanone](/img/structure/B2971068.png)

![Methyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B2971070.png)

![1-Benzyl-8-oxa-1-azaspiro[4.5]decan-3-amine](/img/structure/B2971072.png)

![N-(2H-1,3-benzodioxol-5-yl)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2971079.png)

![tert-butyl [7-(3,4-diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2971080.png)

![1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethan-1-one](/img/structure/B2971081.png)

![2-(methylsulfanyl)-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide](/img/structure/B2971082.png)